molecular formula C12H23ClN2O4 B3030771 (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride CAS No. 955138-54-2

(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

Cat. No.: B3030771
CAS No.: 955138-54-2
M. Wt: 294.77
InChI Key: HBFTTYWPCPPDIT-OZZZDHQUSA-N
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Description

(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O4 and its molecular weight is 294.77. The purity is usually 95%.
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Scientific Research Applications

Enantiomer Synthesis

  • Enantiomerically Pure cis- and trans-Configurated Compounds: Research by Naef and Seebach (1985) explored the preparation of enantiomerically pure cis- and trans-configurated compounds, including those similar to trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride. This process involved using amino acids like (S)-Alanine and (S)-Phenylalanine (Naef & Seebach, 1985).

Synthesis of Neuropeptide Y Antagonist

  • Practical Synthesis via Stereoselective Addition: Iida et al. (2005) detailed the synthesis of a neuropeptide Y antagonist, where trans-spirolactone carboxylic acid and aminopyrazole were utilized. This work highlights the utility of compounds structurally related to trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride in pharmaceutical synthesis (Iida et al., 2005).

Chiral Auxiliary Applications

  • New Chiral Auxiliary for Enantiomerically Pure Compounds: Studer, Hintermann, and Seebach (1995) synthesized and applied a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for the preparation of enantiomerically pure compounds. This research highlights the relevance of similar chemical structures in synthesizing enantiomerically pure substances (Studer, Hintermann, & Seebach, 1995).

Synthesis of Derivatives and Analogues

  • Synthesis and Characterization of Derivatives: Çolak, Karayel, Buldurun, and Turan (2021) synthesized and characterized derivatives of a compound similar to trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride. Their work involved X-ray and DFT analyses, illustrating the compound's potential in material science and chemical characterization (Çolak et al., 2021).

Chemical Transformations and Reactions

  • Stereoselective Syntheses: Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) demonstrated stereoselective syntheses of compounds structurally related to trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride. This research provides insights into the synthesis of compounds with specific stereochemical configurations (Boev et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFTTYWPCPPDIT-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673775
Record name 1-tert-Butyl 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955138-54-2
Record name 1-tert-Butyl 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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